N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide
Description
N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide is a synthetic organic compound
Properties
IUPAC Name |
N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-12-15(17(2,3)16(12)22-4)18-13(20)11-19-10-8-6-5-7-9-14(19)21/h12,15-16H,5-11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESDNDNQKXRDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1OC)(C)C)NC(=O)CN2CCCCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide typically involves multiple steps, including the formation of the cyclobutyl and azocane rings, followed by their functionalization and coupling. Common reagents and conditions used in these reactions may include:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Azocane Ring Formation: The azocane ring can be synthesized via ring-closing reactions, often involving nitrogen-containing precursors.
Coupling Reactions: The final step involves coupling the cyclobutyl and azocane rings through amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in studying biological pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide: can be compared with other cyclobutyl or azocane-containing compounds.
Cyclobutyl Compounds: Compounds with similar cyclobutyl structures may exhibit comparable chemical reactivity and applications.
Azocane Compounds: Compounds containing azocane rings may share similar biological activities or mechanisms of action.
Uniqueness
The uniqueness of this compound lies in its specific combination of cyclobutyl and azocane structures, which may confer distinct chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
